molecular formula C4H3FN2O4S B13608646 2-(fluorosulfonyl)-1H-imidazole-4-carboxylicacid

2-(fluorosulfonyl)-1H-imidazole-4-carboxylicacid

Cat. No.: B13608646
M. Wt: 194.14 g/mol
InChI Key: ZYVGIZUJYRUQLI-UHFFFAOYSA-N
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Description

2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid is a compound that has garnered significant interest in the fields of organic synthesis, chemical biology, and materials science. This compound is characterized by the presence of a fluorosulfonyl group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid typically involves the introduction of the fluorosulfonyl group into the imidazole ring. One common method involves the use of fluorosulfonyl radicals, which can be generated from various precursors. These radicals can then react with imidazole derivatives under suitable conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of bench-stable redox-active fluorosulfonyl radical precursors, such as benzoimidazolium fluorosulfonate salts. These reagents offer a practical and efficient approach for large-scale synthesis, providing high yields and operational simplicity .

Chemical Reactions Analysis

Types of Reactions

2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions include various sulfonyl derivatives, amine-substituted imidazoles, and thiol-substituted imidazoles, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid exerts its effects involves the interaction of the fluorosulfonyl group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity. The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition or chemical modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorosulfonyl derivatives, such as:

Uniqueness

2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid is unique due to its specific structure, which combines the reactivity of the fluorosulfonyl group with the versatility of the imidazole ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C4H3FN2O4S

Molecular Weight

194.14 g/mol

IUPAC Name

2-fluorosulfonyl-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C4H3FN2O4S/c5-12(10,11)4-6-1-2(7-4)3(8)9/h1H,(H,6,7)(H,8,9)

InChI Key

ZYVGIZUJYRUQLI-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)S(=O)(=O)F)C(=O)O

Origin of Product

United States

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